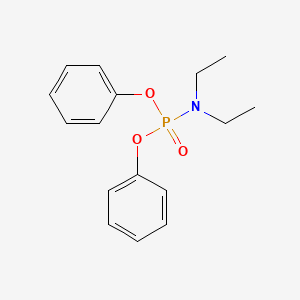

Diphenyl diethylphosphoramidate

説明

特性

分子式 |

C16H20NO3P |

|---|---|

分子量 |

305.31 g/mol |

IUPAC名 |

N-diphenoxyphosphoryl-N-ethylethanamine |

InChI |

InChI=1S/C16H20NO3P/c1-3-17(4-2)21(18,19-15-11-7-5-8-12-15)20-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |

InChIキー |

IDKMIHJUKICUBK-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

溶解性 |

34.2 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

準備方法

Reagents and Reaction Conditions

The salt elimination approach involves reacting diethyl hydrogen phosphate ((EtO)₂P(O)OH) with diphenylamine (Ph₂NH) in the presence of activators. Hexamethyltriaminodibromophosphorane ((Me₂N)₃PBr₂) serves as a key activator, enabling one-pot synthesis by converting (EtO)₂P(O)OH into a reactive intermediate. Alternatively, chlorinating agents like trichloroacetonitrile (Cl₃CCN) or carbon tetrachloride (CCl₄) paired with bases such as triethylamine (Et₃N) facilitate P–N bond formation.

Mechanistic Pathway

The activator (Me₂N)₃PBr₂ generates a phosphoryl bromide intermediate, which undergoes nucleophilic substitution with diphenylamine (Fig. 1a). For Cl₃CCN-based methods, the phosphate is chlorinated to form (EtO)₂P(O)Cl, which reacts with Ph₂NH to yield the product (Fig. 1b). Side reactions, such as anhydride formation, are mitigated by optimizing stoichiometry and reaction time.

Yields and Optimization

Yields range from 59% to 93%, depending on the activator. Using (Me₂N)₃PBr₂ achieves up to 91% yield, while Cl₃CCN/Et₃N systems require column chromatography for purification, reducing isolated yields to 53–93%. Key parameters include:

- Temperature : 0–25°C for Cl₃CCN methods.

- Solvent : Dichloromethane or tetrahydrofuran.

- Workup : Aqueous extraction to remove byproducts like HCl or HBr.

Oxidative Cross-Coupling with Chlorinating Agents

CCl₄ and Triphenylphosphine System

Oxidative cross-coupling employs CCl₄ and triphenylphosphine (PPh₃) to activate (EtO)₂P(O)OH. The mechanism involves in situ generation of (EtO)₂P(O)Cl, which couples with Ph₂NH (Fig. 2). This method avoids pre-functionalization but requires stoichiometric PPh₃, leading to triphenylphosphine oxide (Ph₃PO) as a byproduct.

Performance and Limitations

Isolated yields range from 30% to 75%, lower than salt elimination routes. The use of hazardous CCl₄ and tedious purification steps limit scalability. However, the reaction proceeds at room temperature and completes within 1–2 hours, offering rapid access to the target compound.

Lithium Diphenylphosphide-Mediated Synthesis

Reaction with Diethylaluminium Bromide

Lithium diphenylphosphide (LiPPh₂), prepared by reducing diphenylphosphinous chloride (Ph₂PCl) with lithium, reacts with diethylaluminium bromide (Et₂AlBr) to form an intermediate aluminium complex. Subsequent hydrolysis yields (EtO)₂P(O)NPh₂ (Fig. 3).

Hydrolysis and Yield

The aluminium intermediate is hydrolyzed with aqueous acid or base. This method achieves an 83% yield for analogous phosphine derivatives, though direct data for (EtO)₂P(O)NPh₂ is extrapolated. Challenges include handling air-sensitive reagents and optimizing hydrolysis conditions to prevent over-oxidation.

H-Phosphonate Activation Using BOP-Cl

Coupling and Oxidation

Diethyl H-phosphonate ((EtO)₂P(O)H) reacts with diphenylamine in the presence of benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP-Cl). The H-phosphonate intermediate is oxidized to the phosphate using iodine/water (Fig. 4).

Advantages and Constraints

This method avoids chlorinating agents and achieves yields up to 90% after oxidation. However, it requires anhydrous conditions and careful handling of BOP-Cl, which is moisture-sensitive. The use of iodine necessitates quenching with diethyl phosphonate to prevent side reactions.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Yield (%) | Temperature | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Salt Elimination | (Me₂N)₃PBr₂, Cl₃CCN | 59–93 | 0–25°C | High yields, one-pot synthesis | Hazardous bromine/chlorine reagents |

| Oxidative Cross-Coupling | CCl₄, PPh₃ | 30–75 | 25°C | Rapid reaction time | Low yield, toxic byproducts |

| Lithium Diphenylphosphide | LiPPh₂, Et₂AlBr | ~83* | 0–25°C | Air-stable intermediates | Sensitive to hydrolysis, multi-step |

| H-Phosphonate Activation | BOP-Cl, I₂ | 70–90 | 25–40°C | No chlorinating agents, high purity | Moisture-sensitive reagents |

*Extrapolated from analogous reactions.

化学反応の分析

ジフェニルジエチルホスホラミデートは、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: この反応は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して、化合物を酸素で加えることを含みます。

還元: この反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、酸素を除去するか、水素を加えることを含みます。

これらの反応に使用される一般的な試薬には、酸、塩基、酸化剤、還元剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なりますが、多くの場合、さまざまなホスホラミデート誘導体を含みます .

4. 科学研究の応用

ジフェニルジエチルホスホラミデートは、以下を含む幅広い科学研究の応用を持っています。

化学: これは、有機合成、特にペプチド結合やその他のホスホラミデート誘導体の形成における試薬として使用されます。

生物学: これは、酵素機構の研究や、リン含有化合物を含む生体経路を調べるためのプローブとして使用されます。

科学的研究の応用

Medicinal Chemistry

Synthesis of Phosphoramidates

Diphenyl diethylphosphoramidate is extensively utilized in the synthesis of phosphoramidates through the Atherton–Todd reaction. This reaction involves the interaction of dialkyl phosphites with primary amines, resulting in the formation of phosphoramidates that exhibit significant biological activity. The efficiency of this synthesis can vary based on the structure of the amine used, with triethylamine being a particularly effective catalyst .

Therapeutic Applications

Phosphoramidates derived from this compound have shown promise in treating various diseases. They are being explored for their potential as antiviral agents, especially in the context of nucleic acid therapeutics, where they serve as intermediates in the synthesis of oligonucleotides . Additionally, certain phosphoramidates have demonstrated anti-inflammatory and antimicrobial properties, making them candidates for further pharmaceutical development.

Materials Science

Flame Retardants

this compound and its derivatives are recognized for their effectiveness as flame retardants in polymers such as polyurethane and polycarbonate. These compounds enhance fire resistance by promoting char formation and reducing flammability when incorporated into materials . The commercial importance of these applications has led to ongoing research aimed at optimizing their effectiveness while minimizing environmental impact.

Coatings and Composites

In materials science, this compound is employed in the development of coatings that provide enhanced durability and resistance to environmental degradation. Its incorporation into composite materials has been shown to improve mechanical properties and thermal stability, which is crucial for applications in automotive and aerospace industries .

Environmental Studies

Toxicological Assessments

Research has indicated potential toxicity associated with this compound and similar compounds during embryonic development. Studies utilizing zebrafish models have highlighted concerns regarding cardiac defects induced by exposure to these phosphoramidates, emphasizing the need for thorough toxicological evaluations . Understanding these effects is vital for assessing the safety of using such compounds in consumer products.

Case Studies

作用機序

ジフェニルジエチルホスホラミデートの作用機序は、そのホスホリル基とアミド官能基を介した分子標的との相互作用を伴います。これらの相互作用は、特定の酵素または生体経路の阻害または活性化につながる可能性があります。 この化合物は、キレート剤として作用し、金属イオンと安定な錯体を形成することができ、さまざまな生化学プロセスに影響を与える可能性があります .

6. 類似の化合物との比較

ジフェニルジエチルホスホラミデートは、次のような他の類似の化合物と比較できます。

ジフェニルホスホラジデート: ペプチド合成や汎用性の高い合成試薬として使用されることが知られています。

ジエチルホスホラミデート: 化学および生物学的毒素として、およびα-アミノアルキルホスホン酸の調製に使用されます。

ホスホアルギニンとホスホクレアチン: 無脊椎動物と脊椎動物の貯蔵エネルギー源として使用される重要な生体分子

ジフェニルジエチルホスホラミデートのユニークさは、その特定の構造とホスホリル結合の安定性にあり、さまざまな化学および生物学的用途に特に役立ちます .

類似化合物との比較

Structural and Substituent Variations

Phosphoramidates vary primarily in their substituents, which influence reactivity, stability, and applications. Key structural analogs include:

Key Observations :

- Steric Effects : Bulky diphenyl groups in this compound likely reduce nucleophilic attack at phosphorus compared to dimethyl or diethyl analogs, enhancing stability .

- Electronic Effects : Electron-withdrawing aryl groups (e.g., C6H5) increase the electrophilicity of the phosphorus center, facilitating reactions with nucleophiles .

Physical and Chemical Properties

Bond Lengths and Stability:

- P–N Bond : In diphenyl (isopropylamido)phosphate, P–N = 1.60 Å, comparable to other phosphoramidates . Shorter P–N bonds in electron-deficient systems suggest greater stability.

- P–O Bonds : Aryl-substituted compounds exhibit longer P–O bonds (1.58–1.59 Å vs. 1.46 Å in P=O), reflecting resonance effects .

Solubility and Host-Guest Interactions:

- Bulky aryl groups (e.g., diphenyl) reduce solubility in polar solvents but enhance host-guest binding in non-polar media. For example, diphenyl(4-adamantylphenyl)phosphine (AdTPP) shows Kf = 2 × 10^2 in scCO2, suggesting similar trends for aryl phosphoramidates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for diphenyl diethylphosphoramidate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves using phosphoramidate precursors with diethylphosphite under catalytic conditions. For example, diphenylphosphinic acid (10 mol%) in ethanol at 40°C facilitates efficient coupling of aldehydes and amines to form α-aminophosphonates, a related class of compounds . Optimization strategies include:

-

Catalyst Loading : Adjusting molar ratios (e.g., 10 mol% catalyst).

-

Solvent Selection : Polar solvents like ethanol enhance reaction homogeneity.

-

Temperature Control : Moderate heating (40°C) balances reactivity and side-product formation.

-

Purification : Crystallization in hexane or dichloromethane extraction removes impurities .

Key Reaction Parameters Values/Conditions Reference Catalyst (Diphenylphosphinic Acid) 10 mol% Solvent Ethanol Temperature 40°C Reaction Time 30 minutes

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ³¹P) is critical for structural elucidation. ³¹P NMR identifies phosphorus environments (δ ~15–25 ppm for phosphoramidates). IR spectroscopy detects P=O stretches (~1250 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight, while elemental analysis validates purity (>95%) . X-ray crystallography resolves stereochemistry, as demonstrated in diphenyl phosphoramidate derivatives (P–N bond length: ~1.60 Å) .

| Characterization Techniques | Key Insights | Reference |

|---|---|---|

| ³¹P NMR | Phosphorus chemical environment | |

| X-ray Crystallography | Bond lengths/angles | |

| HRMS | Molecular ion confirmation |

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Avoid exposure to moisture or acidic/basic conditions, which accelerate degradation. Use desiccants in storage vials .

Advanced Research Questions

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model reaction pathways, such as nucleophilic substitution at phosphorus centers. Molecular docking studies predict biological interactions (e.g., binding to enzyme active sites). Validate predictions with experimental ³¹P NMR shifts and kinetic data .

Q. What strategies resolve contradictions in reported biological activities of phosphoramidate derivatives?

- Methodological Answer : Systematically vary experimental parameters:

- Cell Line Specificity : Test cytotoxicity across multiple cancer cell lines.

- Dosage Optimization : Titrate concentrations (e.g., 10–100 µM) to identify IC₅₀ values.

- Control Experiments : Use phosphoramidate-free analogs to isolate target effects.

Cross-reference findings with structural analogs like diphenyl imidazolidine-phosphonates, which show anticancer activity via apoptosis induction .

Q. How can stereochemical purity be achieved in asymmetric synthesis of phosphoramidates?

- Methodological Answer : Use chiral auxiliaries or catalysts (e.g., organocatalysts) during phosphorylation. Monitor enantiomeric excess via chiral HPLC or polarimetry. X-ray crystallography confirms absolute configuration, as seen in diphenyl (isopropylamido)phosphate derivatives .

Q. What experimental designs elucidate reaction mechanisms in phosphoramidate synthesis?

- Methodological Answer :

- Kinetic Studies : Track intermediate formation via in-situ ³¹P NMR.

- Isotopic Labeling : Use ¹⁸O-labeled water to probe hydrolysis pathways.

- Competition Experiments : Compare reactivity of diethyl vs. dimethyl phosphites.

Reference analogous α-aminophosphonate syntheses, where TLC monitors reaction progress .

Q. How do environmental factors (pH, temperature) influence the hydrolysis kinetics of this compound?

- Methodological Answer : Conduct accelerated stability studies:

- pH Variation : Test stability in buffers (pH 3–10) at 25°C and 40°C.

- Kinetic Analysis : Use HPLC to quantify degradation products over time.

- Activation Energy : Calculate via Arrhenius plots from temperature-dependent data.

Correlate results with structural analogs, where P–N bond cleavage dominates under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。